Ethyl 2-[4-[(3-chloro-4-methoxyphenyl)sulfamoyl]phenoxy]acetate
Overview
Description
Ethyl 2-[4-[(3-chloro-4-methoxyphenyl)sulfamoyl]phenoxy]acetate is an organic compound that belongs to the class of phenoxyacetates It is characterized by the presence of a phenoxy group attached to an acetate moiety, with additional functional groups including a sulfonamide and a chloro-methoxy substituted phenyl ring
Mechanism of Action
Target of Action
Similar compounds have been used in the manufacture of dyes, pharmaceuticals, and herbicides , suggesting that its targets could be enzymes or receptors involved in these processes.
Biochemical Pathways
Given its structural similarity to other compounds used in the manufacture of dyes, pharmaceuticals, and herbicides , it’s possible that it could affect pathways related to these processes.
Pharmacokinetics
The compound’s molecular weight (256685 Da ) and structure suggest that it could be absorbed and distributed in the body. Its metabolism and excretion would likely involve enzymatic processes and renal clearance, respectively.
Result of Action
Based on its use in the manufacture of dyes, pharmaceuticals, and herbicides , it’s possible that it could have effects on cellular processes related to these applications.
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the action, efficacy, and stability of ethyl (4-{[(3-chloro-4-methoxyphenyl)amino]sulfonyl}phenoxy)acetate . For example, its stability could be affected by exposure to light or heat, while its efficacy could be influenced by the presence of other compounds in the environment.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-[4-[(3-chloro-4-methoxyphenyl)sulfamoyl]phenoxy]acetate typically involves multiple steps. One common method starts with the reaction of 3-chloro-4-methoxyaniline with chlorosulfonic acid to form the corresponding sulfonamide. This intermediate is then reacted with 4-hydroxyphenoxyacetic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of automated systems for reagent addition and product isolation can improve the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[4-[(3-chloro-4-methoxyphenyl)sulfamoyl]phenoxy]acetate can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea under basic conditions.
Major Products Formed
Oxidation: Formation of hydroxylated derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted phenoxyacetates with various functional groups.
Scientific Research Applications
Ethyl 2-[4-[(3-chloro-4-methoxyphenyl)sulfamoyl]phenoxy]acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-[4-[(3-chloro-4-methoxyphenyl)sulfamoyl]phenoxy]acetate
- Phenoxyacetamide derivatives : These compounds share the phenoxyacetate core structure but differ in their substituents, leading to variations in their chemical and biological properties.
- Phenoxyacetic acid derivatives : Similar core structure but with different functional groups, affecting their reactivity and applications.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the sulfonamide group, along with the chloro and methoxy substituents, makes it a versatile compound for various applications in research and industry .
Properties
IUPAC Name |
ethyl 2-[4-[(3-chloro-4-methoxyphenyl)sulfamoyl]phenoxy]acetate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClNO6S/c1-3-24-17(20)11-25-13-5-7-14(8-6-13)26(21,22)19-12-4-9-16(23-2)15(18)10-12/h4-10,19H,3,11H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TUVUJAXRQJHBOQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)COC1=CC=C(C=C1)S(=O)(=O)NC2=CC(=C(C=C2)OC)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClNO6S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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